REACTION_CXSMILES
|
[C:1]([C:4]1[C:5]([F:13])=[C:6]([CH:9]=[C:10](Cl)[CH:11]=1)[C:7]#[N:8])(=[O:3])[CH3:2].C(N(CC)CC)C>CO.[H][H].[Pd]>[C:1]([C:4]1[C:5]([F:13])=[C:6]([CH:9]=[CH:10][CH:11]=1)[C:7]#[N:8])(=[O:3])[CH3:2] |f:3.4|
|
Name
|
3-acetyl-5-chloro-2-fluorobenzonitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C(=C(C#N)C=C(C1)Cl)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
H2 Pd-C
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[H][H].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 3 h
|
Duration
|
3 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C(=C(C#N)C=CC1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |